molecular formula C9H12BClO3 B1591254 5-Chloro-2-isopropoxyphenylboronic acid CAS No. 352534-87-3

5-Chloro-2-isopropoxyphenylboronic acid

Cat. No.: B1591254
CAS No.: 352534-87-3
M. Wt: 214.45 g/mol
InChI Key: FGRYIHCKXSSLGB-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BClO3 and its molecular weight is 214.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Aspects of Thiophene Derivatives A study by Ikram et al. (2015) explored the synthesis of various thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, involving the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids, including compounds similar to 5-chloro-2-isopropoxyphenylboronic acid. This method produced thiophene molecules with different substituents, impacting their electronic properties and potential pharmacological applications. The synthesized compounds demonstrated notable haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their applicability in medicinal chemistry Ikram et al., Molecules, 2015.

Fluorescence Quenching Mechanism in Boronic Acid Derivatives The fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, which is structurally related to this compound, was investigated by Geethanjali et al. (2015). The study utilized steady-state fluorescence measurements to understand the quenching mechanism, revealing insights into the static quenching process and providing valuable data for the development of fluorescence-based sensors and other applications in analytical chemistry Geethanjali et al., Journal of Molecular Liquids, 2015.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 5-Chloro-2-isopropoxyphenylboronic acid, as an organoboron reagent, plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight is 21445 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors . The reaction conditions are exceptionally mild and tolerant to various functional groups . The organoboron reagents used in this reaction, including this compound, are relatively stable, readily prepared, and generally environmentally benign .

Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRYIHCKXSSLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584232
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-87-3
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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